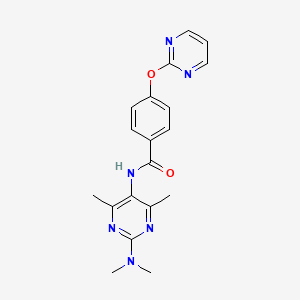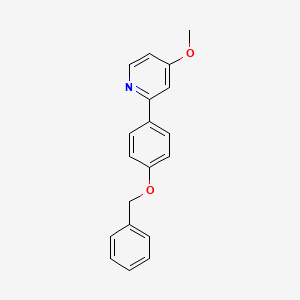![molecular formula C16H15N3O3S2 B2948989 1,3-dimethyl-N-(2-(methylthio)phenyl)-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide CAS No. 946335-75-7](/img/structure/B2948989.png)
1,3-dimethyl-N-(2-(methylthio)phenyl)-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
"1,3-Dimethyl-N-(2-(methylthio)phenyl)-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide" is an intriguing compound known for its unique chemical structure and potential applications in various fields, including chemistry, biology, and medicine. This compound features a thieno[2,3-d]pyrimidine core with additional functional groups that contribute to its diverse reactivity and functionality.
作用機序
Target of Action
Thiazole derivatives have been found to interact with a variety of biological targets, including enzymes, receptors, and ion channels . Pyrimidine derivatives also have diverse biological activities . The specific targets of this compound would depend on its exact structure and any modifications it might have.
Biochemical Pathways
Thiazole derivatives have been found to affect a variety of biochemical pathways, including those involved in inflammation, microbial infection, and cancer . Pyrimidine derivatives also have diverse effects on biochemical pathways .
Pharmacokinetics
The ADME properties of this compound would depend on its exact structure. Thiazole derivatives are generally slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . This could affect the compound’s absorption, distribution, metabolism, and excretion.
準備方法
Synthetic Routes and Reaction Conditions: The preparation of this compound typically involves multi-step organic synthesis. Key steps include the formation of the thieno[2,3-d]pyrimidine core, followed by the introduction of the dimethyl and methylthio substituents, and finally, the carboxamide group. Common reagents for these steps may include thioamides, aldehydes, and amines, with reaction conditions often requiring acidic or basic catalysts and controlled temperatures.
Industrial Production Methods: On an industrial scale, the synthesis of 1,3-dimethyl-N-(2-(methylthio)phenyl)-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide may be optimized for cost-efficiency and scalability. This could involve the use of continuous flow reactors, automated synthesis processes, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
化学反応の分析
Types of Reactions: This compound undergoes various chemical reactions including oxidation, reduction, and substitution reactions. Its functional groups allow it to participate in nucleophilic substitution, electrophilic addition, and redox processes.
Common Reagents and Conditions: Reagents for these reactions might include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles or electrophiles depending on the desired reaction. Reaction conditions vary from mild to harsh, depending on the specificity and efficiency needed.
Major Products: The major products formed from these reactions include various derivatives of the original compound, often with modified functional groups that enhance its properties or introduce new functionalities.
科学的研究の応用
Chemistry: In chemistry, this compound is studied for its reactivity and as a building block for more complex molecules. Its unique structure makes it a valuable intermediate in synthetic organic chemistry.
Biology: Biologically, the compound is explored for its potential as a bioactive molecule. Studies investigate its interactions with biological targets, such as enzymes or receptors, which may lead to the development of new pharmaceuticals.
Medicine: In medicine, research focuses on the compound's potential therapeutic effects, including anti-inflammatory, antimicrobial, or anticancer properties. Its ability to modulate biological pathways positions it as a candidate for drug development.
Industry: Industrially, the compound could be used in the synthesis of specialty chemicals or materials with specific desired properties. Its stability and reactivity make it suitable for various applications in material science and engineering.
類似化合物との比較
Similar Compounds: Compounds structurally similar to 1,3-dimethyl-N-(2-(methylthio)phenyl)-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide include other thieno[2,3-d]pyrimidine derivatives with different substituents or functional groups.
Uniqueness: What sets this compound apart is its specific combination of functional groups, which confer a unique balance of reactivity, stability, and biological activity. This makes it particularly valuable for specialized applications where other compounds might not perform as effectively.
There you have it! How's that for a detailed breakdown?
特性
IUPAC Name |
1,3-dimethyl-N-(2-methylsulfanylphenyl)-2,4-dioxothieno[2,3-d]pyrimidine-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O3S2/c1-18-14(21)9-8-12(24-15(9)19(2)16(18)22)13(20)17-10-6-4-5-7-11(10)23-3/h4-8H,1-3H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KENGZHMMIDPWTP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(S2)C(=O)NC3=CC=CC=C3SC)C(=O)N(C1=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-(2-chlorophenyl)-N'-[(E)-(2,4,5-trimethoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B2948909.png)
![N-(2-(dimethylamino)ethyl)-N-(4,6-dimethylbenzo[d]thiazol-2-yl)-3-tosylpropanamide hydrochloride](/img/structure/B2948910.png)
![2-(4-fluorophenyl)-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]acetamide](/img/structure/B2948912.png)

![4-(methylsulfanyl)-2-{[4-(propan-2-yl)benzenesulfonamido]methyl}butan-2-ol](/img/structure/B2948917.png)


![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-phenylacetamide](/img/structure/B2948921.png)

![5-(3-Methylbutyl)-4-({[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(13),2(7),3,9,11-pentaen-6-one](/img/structure/B2948924.png)

![Methyl (1R,2S,3R,4S,5S,6R)-3-amino-5,6-dihydroxybicyclo[2.2.1]heptane-2-carboxylate;hydrochloride](/img/structure/B2948926.png)
![3-ethyl-2-(propylsulfanyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2948927.png)

